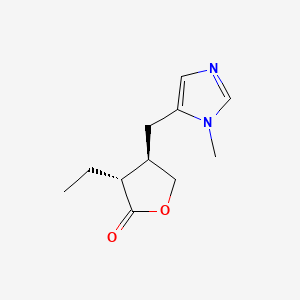

(+)-Isopilocarpine

Description

A slowly hydrolyzed muscarinic agonist with no nicotinic effects. Pilocarpine is used as a miotic and in the treatment of glaucoma.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHFTSOMWOSFHM-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316166 | |

| Record name | (+)-Isopilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-35-1 | |

| Record name | (+)-Isopilocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopilocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Isopilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-pilocarpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPILOCARPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9UV7D2OI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physicochemical Properties of (+)-Isopilocarpine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (+)-Isopilocarpine. The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's characteristics, standardized experimental protocols for their determination, and a structured presentation of quantitative data.

Core Physicochemical Data

This compound is a diastereomer of pilocarpine, an alkaloid obtained from plants of the Pilocarpus genus. Understanding its physicochemical properties is paramount for its formulation, delivery, and interaction with biological systems. The following table summarizes the key quantitative data for this compound and its commonly used hydrochloride salt.

| Property | Value | Form |

| Molecular Formula | C₁₁H₁₆N₂O₂[1][2] | Free Base |

| C₁₁H₁₇ClN₂O₂[3][4] | Hydrochloride Salt | |

| Molecular Weight | 208.26 g/mol [1][2][5] | Free Base |

| 244.72 g/mol [4][6][7] | Hydrochloride Salt | |

| Melting Point | 147-149 °C[7] | Hydrochloride Salt |

| Boiling Point | 431.8 °C[6] | (Predicted for Hydrochloride) |

| Solubility | Slightly soluble in Methanol and Water (with sonication)[7]. Soluble in Acetonitrile. | Hydrochloride Salt |

| Specific Optical Rotation ([α]D) | +37.2° (c=0.1, Water)[7] | Hydrochloride Salt |

| pKa | Data not available for this compound. For its diastereomer, Pilocarpine: pK₁= 7.15; pK₂= 12.57 @ 20 °C[2][5]. |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[8][9] For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range can indicate the presence of impurities.[8][9]

Methodology: Capillary Method [9][10]

-

Sample Preparation: A small amount of the dried, powdered sample of this compound hydrochloride is packed into a capillary tube, which is sealed at one end.[10][11][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[8]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase turns into a liquid (the completion of melting) are recorded. This range is reported as the melting point.[8][11]

Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability. It is typically determined in various solvents relevant to pharmaceutical formulations and biological fluids.

Methodology: Shake-Flask Method [13]

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of this compound hydrochloride in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The resulting concentration is the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms like this compound, the pKa of its conjugate acid is determined. This value is critical for predicting its ionization state at different physiological pH values, which affects its absorption, distribution, and receptor binding.

Methodology: Potentiometric Titration [14][15][16]

-

Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of water or a suitable co-solvent to create a solution of known concentration.[14]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution. The pH of the solution is recorded after each addition.[14]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been neutralized.[14] This point corresponds to the inflection point of the titration curve.[16]

Optical Rotation Determination

Optical rotation is the angle through which the plane of polarized light is rotated when passing through a solution of a chiral compound.[17][18] It is a characteristic property of an optically active substance and is used for identification and quality control.[19]

Methodology: Polarimetry [20]

-

Solution Preparation: A solution of this compound hydrochloride of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).[21]

-

Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).[22][23]

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured at a specific temperature (t) and wavelength (λ, typically the sodium D-line at 589 nm).[21][24]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]tλ = α / (l × c)[23] The direction of rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation.[17][19]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the core physicochemical properties of a pharmaceutical compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound | C11H16N2O2 | CID 91468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pilocarpine [drugfuture.com]

- 3. CAS 28958-85-2: Isopilocarpine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. usbio.net [usbio.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. byjus.com [byjus.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optical rotation - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. <781> OPTICAL ROTATION [drugfuture.com]

- 20. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 22. youtube.com [youtube.com]

- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 24. digicollections.net [digicollections.net]

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of (+)-Isopilocarpine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopilocarpine, a diastereomer of the pharmaceutically important compound pilocarpine (B147212), presents a unique stereochemical profile that influences its pharmacological activity. This technical guide provides a comprehensive examination of the stereochemistry and absolute configuration of this compound. It details the precise spatial arrangement of its atoms, outlines experimental protocols for its stereochemical determination, and explores its interaction with muscarinic acetylcholine (B1216132) receptors and the subsequent signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic agents and stereoisomerism in medicinal chemistry.

Introduction

Pilocarpine, an alkaloid derived from plants of the Pilocarpus genus, is a well-established muscarinic acetylcholine receptor agonist used in the treatment of glaucoma and xerostomia. This compound is a natural or synthetic stereoisomer of pilocarpine, differing in the configuration at one of its two chiral centers. This seemingly subtle difference in three-dimensional structure leads to a significant alteration in its pharmacological properties, most notably a reduced affinity for muscarinic receptors compared to its diastereomer, pilocarpine. A thorough understanding of the stereochemistry of this compound is therefore essential for structure-activity relationship studies, drug design, and the quality control of pilocarpine-containing pharmaceutical preparations.

Stereochemistry and Absolute Configuration

The chemical structure of this compound features two chiral centers, leading to the possibility of four stereoisomers. The absolute configuration of this compound has been determined to be (3R,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one [1]. This is in contrast to its diastereomer, (+)-pilocarpine, which possesses the (3S,4R) configuration. The epimerization at the C3 position, adjacent to the lactone carbonyl group, is the key stereochemical difference between these two molecules.

The relationship between pilocarpine and isopilocarpine is one of diastereomerism. This means they are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties, including melting point, boiling point, solubility, and chromatographic behavior.

Quantitative Stereochemical Data

The distinct stereochemistry of this compound and its diastereomer, (+)-pilocarpine, gives rise to measurable differences in their physicochemical properties. These quantitative data are crucial for their identification, differentiation, and quantification.

| Property | This compound | (+)-Pilocarpine | Reference |

| Absolute Configuration | (3R,4R) | (3S,4R) | [1] |

| Specific Rotation ([α]D) | +37.2° (c=0.1, Water) for the hydrochloride salt | +106° (c=2, water) for the free base | This is a general value for pilocarpine base. |

| Binding Affinity (Muscarinic Receptors) | Approximately one-tenth that of pilocarpine | High affinity | [2] |

Note: Specific rotation values can vary with the solvent, concentration, and temperature of the measurement.

Experimental Protocols for Stereochemical Determination

The elucidation of the absolute and relative stereochemistry of this compound relies on a combination of chiroptical and spectroscopic techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.

Experimental Workflow:

Figure 1: General workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystallization: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion techniques.

-

Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using computational methods to determine the positions of the atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules and for differentiating between diastereomers.

Experimental Workflow:

References

The Botanical Treasury: An In-depth Guide to the Natural Sources and Extraction of (+)-Isopilocarpine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Isopilocarpine, a significant imidazole (B134444) alkaloid, focusing on its natural origins and the methodologies for its isolation. As an epimer of the pharmacologically crucial pilocarpine (B147212), understanding the sources and extraction of this compound is vital for research, quality control, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound is a secondary metabolite found in various species of the plant genus Pilocarpus, belonging to the Rutaceae family. These shrubs, native to South America, are collectively known as "jaborandi."[1][2] The leaves of these plants are the exclusive commercial source of pilocarpine and its associated alkaloids, including this compound.

The primary species recognized for their significant alkaloid content are:

-

Pilocarpus microphyllus Stapf ex Wardleworth (Maranham Jaborandi): This species is a principal source for the commercial extraction of pilocarpine and, consequently, its isomer, isopilocarpine.[3] It is native to the northern and northeastern regions of Brazil.[4]

-

Pilocarpus jaborandi Holmes (Pernambuco Jaborandi): Historically significant, this species is also a rich source of imidazole alkaloids, with pilocarpine accounting for a substantial portion of the total alkaloid content.[5]

-

Pilocarpus pennatifolius Lemaire: This species also contains pilocarpine and isopilocarpine, contributing to the overall supply from jaborandi leaves.

-

Pilocarpus racemosus Vahl: Found in the West Indies, this species has also been identified as a source of these alkaloids.

This compound co-occurs with its diastereomer, (+)-pilocarpine. The relative abundance of these isomers can vary depending on the plant species, geographical location, and seasonal changes.[3] It is important to note that some this compound may also be formed during the extraction process through the epimerization of pilocarpine, particularly when exposed to heat or alkaline conditions.

Quantitative Alkaloid Content

The concentration of total alkaloids and the relative percentage of this compound vary among different Pilocarpus species. The following table summarizes representative quantitative data from scientific literature.

| Plant Species | Total Alkaloid Content (% of Dry Leaf Weight) | Pilocarpine Content (% of Total Alkaloids) | Reference |

| Pilocarpus microphyllus (from Maranhão) | 1.08 ± 0.06 | 34.5 ± 0.4 | [6] |

| Pilocarpus microphyllus (from São Paulo) | 0.88 ± 0.22 | Not Specified | [6] |

| Pilocarpus jaborandi | ~0.8 | 70.8 ± 1.2 | [7][8] |

| Pilocarpus racemosus | Not Specified | 45.6 ± 0.5 | [8] |

| Pilocarpus trachyllophus | Not Specified | 38.7 ± 0.7 | [8] |

| Pilocarpus pennatifolius | ~0.45 | Not Specified | [7] |

Extraction Methodologies

The extraction of this compound is intrinsically linked to the extraction of pilocarpine. The general strategy involves an initial extraction of total alkaloids from the dried and powdered leaves of Pilocarpus species, followed by purification and separation of the isomers.

Figure 1. Generalized workflow for the extraction and separation of pilocarpane alkaloids.

Experimental Protocols

This method is a standard procedure for isolating alkaloids from plant material.

Materials:

-

Dried and powdered leaves of Pilocarpus microphyllus.

-

Chloroform (B151607) (CHCl₃).

-

Ammonia (B1221849) solution (10%).

-

Sulfuric acid (H₂SO₄) solution (2-5%).

-

Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment.

-

Anhydrous sodium sulfate (B86663).

-

Rotary evaporator.

Procedure:

-

Moisten 100g of powdered jaborandi leaves with a 10% ammonia solution until the pH is alkaline (pH ~12). Let it stand for 15 minutes. This converts the alkaloid salts into their free base form.

-

Transfer the moistened plant material to a percolator or flask and extract three times with chloroform.

-

Combine the chloroform extracts and filter them.

-

Partition the combined chloroform extract with a 2% sulfuric acid solution. The alkaloids will move to the acidic aqueous phase as their sulfate salts.

-

Separate and collect the acidic aqueous layer. Repeat the partitioning of the chloroform phase to ensure complete transfer of alkaloids.

-

Combine the acidic aqueous extracts. Adjust the pH to ~12 with ammonium hydroxide. This will precipitate the alkaloids in their free base form.

-

Extract the alkaloids from the now alkaline aqueous solution twice with chloroform.

-

Combine the new chloroform extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid residue, which contains a mixture of pilocarpine and isopilocarpine.

This modern approach utilizes enzymes to break down the plant cell wall, enhancing the release of alkaloids and potentially increasing extraction yield.

Materials:

-

Dried and powdered leaves of Pilocarpus jaborandi.

-

Viscozyme® L (enzyme cocktail).

-

Acetic acid buffer (50 mM, pH 4.0).

-

HPLC system for analysis.

Procedure:

-

Suspend 100 mg of powdered jaborandi leaves in 40 mL of 50 mM acetic acid buffer (pH 4.0) in a reaction vessel.

-

Add a 10% concentration (v/w) of Viscozyme® L to the suspension.

-

Incubate the mixture at 45°C for 30 hours with continuous stirring.

-

After incubation, terminate the enzymatic reaction (e.g., by boiling for 10 minutes).

-

Filter the mixture to separate the solid residue from the liquid extract.

-

The resulting aqueous extract, rich in alkaloids, can then be further purified using the acid-base partitioning described in Protocol 2.1.1 (steps 6-9) or analyzed directly via HPLC. A study reported that this method can increase the total pilocarpine yield by over three-fold compared to a control without enzymatic treatment.[9][10]

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of pilocarpine and isopilocarpine.

System:

-

HPLC Instrument: Equipped with a UV detector.

-

Column: Phenyl-bonded reverse-phase column (e.g., 10 µm, 30 cm x 3.9 mm).

-

Mobile Phase: A mixture of acidified phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 97:3 v/v), adjusted to pH 2.5.

-

Detection: UV at 220 nm.

-

Flow Rate: 1.0 mL/min.

Procedure:

-

Prepare standard solutions of (+)-Pilocarpine and this compound of known concentrations in the mobile phase.

-

Dissolve the crude alkaloid extract in the mobile phase.

-

Inject the standard solutions to determine their retention times.

-

Inject the sample extract into the HPLC system.

-

Monitor the elution profile at 220 nm. Pilocarpine, isopilocarpine, and other related compounds will separate based on their differential affinity for the stationary phase, resulting in distinct peaks.

-

Quantify the amount of this compound in the extract by comparing the peak area to the standard curve.

Extraction Yield Comparison

The efficiency of extraction can vary significantly based on the chosen method.

| Extraction Method | Key Parameters | Reported Yield/Efficiency | Reference |

| Acid-Base Extraction with HCl | 3% aqueous HCl, neutralization to pH 7-8, activated carbon purification. | 80-100% recovery of pilocarpine from the extract. | [11] |

| Enzyme-Assisted Extraction (Viscozyme® L) | pH 4.0, 45°C, 30 hours. | 3.08-fold increase in pilocarpine yield compared to control (1.14 µg/mg vs 0.37 µg/mg). | [10][12] |

| Solvent Extraction (General) | Maceration with chloroform after basification. | Highest recovery among four tested methods. | [8] |

Proposed Biosynthetic Pathway

The complete biosynthetic pathway of pilocarpine and isopilocarpine has not been fully elucidated. However, research strongly suggests that the imidazole ring is derived from the amino acid L-histidine . The remaining carbon skeleton is thought to originate from L-threonine or acetyl-CoA . The biosynthesis is a multi-tissue process, with initial steps potentially occurring in the roots and final modifications, such as N-methylation, happening in the aerial parts of the plant, particularly the leaflets.[13]

Figure 2. A proposed biosynthetic pathway for pilocarpine and isopilocarpine.

The initial steps are hypothesized to involve enzymes like histidine ammonia-lyase (HAL) and threonine ammonia-lyase (TAL).[13][14] Subsequent reactions lead to the formation of a precursor molecule that is then N-methylated in the leaflets, with S-adenosyl methionine (SAM) acting as the methyl group donor, to form pilocarpine.[13] this compound is the C3 epimer of pilocarpine and can be formed either enzymatically within the plant or through chemical epimerization.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Seasonal change in main alkaloids of jaborandi (Pilocarpus microphyllus Stapf ex Wardleworth), an economically important species from the Brazilian flora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]

- 12. Enzymatic Extraction of Pilocarpine from Pilocarpus jaborandi -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]

- 13. Decoding pilocarpine biosynthesis and its roles in Pilocarpus microphyllus through a comparative transcriptomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Pharmacological Distinctions Between (+)-Pilocarpine and (+)-Isopilocarpine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pilocarpine, a naturally occurring imidazole (B134444) alkaloid, is a well-established muscarinic acetylcholine (B1216132) receptor agonist utilized primarily in the treatment of glaucoma and xerostomia. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. Through a process of epimerization, (+)-pilocarpine can convert to its diastereomer, (+)-isopilocarpine, a compound with significantly diminished pharmacological activity. This technical guide provides a comprehensive examination of the structural disparities between these two isomers, their comparative physicochemical and pharmacological profiles, and the analytical methodologies employed for their differentiation and characterization. A detailed overview of the signaling pathways modulated by pilocarpine (B147212) is also presented.

Core Structural Differences: A Matter of Stereochemistry

(+)-Pilocarpine and this compound are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers. The key structural distinction lies in the stereochemistry at the C3 carbon of the γ-butyrolactone ring. In (+)-pilocarpine, the ethyl group at C3 and the imidazolylmethyl group at C4 are in a cis configuration. In contrast, this compound possesses a trans configuration at these centers. This seemingly subtle difference in stereochemistry has profound implications for the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The IUPAC name for (+)-pilocarpine is (3S,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one. The epimerization at the C3 position leads to the formation of this compound, which is (3R,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one.[1]

This conversion, known as epimerization, can occur in aqueous solutions, particularly under basic conditions, and is a critical consideration in the formulation and storage of pilocarpine-containing pharmaceuticals.[2][3][4] The mechanism involves the formation of a carbanion intermediate that is stabilized by resonance with the enolate.[3][4] It has been suggested that isopilocarpine may not be a naturally occurring alkaloid in the Pilocarpus plant but rather an artifact of the extraction and storage process.[3][4]

Comparative Physicochemical and Pharmacological Data

The stereochemical difference between (+)-pilocarpine and this compound gives rise to distinct physicochemical and pharmacological properties. A summary of this data is presented in the table below.

| Property | (+)-Pilocarpine | This compound | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₆N₂O₂ | [5] |

| Molecular Weight | 208.26 g/mol | 208.26 g/mol | [5] |

| Stereochemistry | (3S,4R) | (3R,4R) | [1] |

| Melting Point (°C) | 34 | Not specified | [6] |

| pKa | 7.15 (imidazole ring) | Not specified | [2] |

| Muscarinic Receptor Binding Affinity | High | Approximately 1/10th that of pilocarpine | [7] |

| Pharmacological Activity | Potent muscarinic agonist | Weak muscarinic agonist | [7][8] |

Signaling Pathways of Pilocarpine

Pilocarpine exerts its pharmacological effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[9][10] Its therapeutic actions in glaucoma and dry mouth are primarily mediated through the M3 subtype, though it also interacts with M1 and M4 receptors.[11][12] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

The binding of pilocarpine to M1 and M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) and a subsequent increase in intracellular calcium concentration.[11][13] DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC).[11]

Pilocarpine's interaction with M4 receptors can lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[11] The rise in intracellular Ca²⁺ and activation of PKC and cAMP-dependent pathways stimulate downstream effectors such as nitric oxide synthase (NOS) and cyclooxygenase (COX), leading to the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively.[11][13] These signaling events ultimately result in the physiological responses characteristic of pilocarpine, such as increased secretion from salivary and lacrimal glands and contraction of the ciliary muscle in the eye.[9][11][12]

There is no direct evidence to suggest that isopilocarpine activates different signaling pathways. However, its significantly lower binding affinity for muscarinic receptors indicates that it is a much less potent activator of these pathways.[7]

Caption: Pilocarpine signaling pathway.

Experimental Protocols

Separation and Quantification of (+)-Pilocarpine and this compound

A common method for the separation and quantification of pilocarpine and its degradation products, including isopilocarpine, is reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16][17]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A phenyl-bonded or C18 reverse-phase column is typically used.[14][18]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol.[4][18] The exact ratio can be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength of 215-220 nm is generally employed.[14][18]

-

Procedure:

-

Prepare standard solutions of (+)-pilocarpine and this compound of known concentrations.

-

Prepare the sample solution containing the mixture of isomers.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times for each isomer.

-

Quantify the amount of each isomer in the sample by comparing the peak areas to those of the standard solutions.

-

Caption: HPLC workflow for isomer separation.

Comparative Muscarinic Receptor Binding Assay

To determine the relative binding affinities of (+)-pilocarpine and this compound for muscarinic receptors, a competitive radioligand binding assay can be performed.[7]

-

Materials:

-

A source of muscarinic receptors (e.g., a membrane preparation from a tissue rich in these receptors, such as bovine ciliary muscle or rat brain).[7]

-

A radiolabeled muscarinic antagonist with high affinity (e.g., [³H]-quinuclidinyl benzilate, [³H]QNB).

-

Unlabeled (+)-pilocarpine and this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor preparation with a fixed concentration of the radiolabeled antagonist in the absence and presence of increasing concentrations of unlabeled (+)-pilocarpine or this compound.

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) for both (+)-pilocarpine and this compound from the resulting competition curves.

-

Calculate the equilibrium dissociation constant (Ki) for each isomer using the Cheng-Prusoff equation. The lower the Ki value, the higher the binding affinity.

-

Conclusion

The structural distinction between (+)-pilocarpine and its diastereomer, this compound, is confined to the stereochemistry at the C3 position of the lactone ring. This seemingly minor alteration from a cis to a trans configuration profoundly diminishes the pharmacological activity of the molecule, primarily by reducing its binding affinity for muscarinic acetylcholine receptors. For researchers and professionals in drug development, a thorough understanding of this structure-activity relationship is paramount for the formulation of stable and efficacious pilocarpine-based therapeutics. The analytical methods outlined provide the necessary tools for monitoring the isomeric purity of pilocarpine preparations, ensuring their clinical effectiveness.

References

- 1. Isopilocarpine hydrochloride | C11H17ClN2O2 | CID 10285971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Hydrolysis and epimerization kinetics of pilocarpine in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isopilocarpine binding to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pilocarpine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Signaling pathways involved in pilocarpine-induced mucin secretion in rat submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]

- 13. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation and analysis of pilocarpine, isopilocarpine, and pilocarpic acid by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Quantitative determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Mechanism of Action of (+)-Isopilocarpine on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopilocarpine, a stereoisomer of the well-known muscarinic agonist pilocarpine (B147212), interacts with muscarinic acetylcholine (B1216132) receptors (mAChRs) to elicit a range of physiological responses. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its parent compound, pilocarpine, to infer its pharmacological profile, alongside detailed experimental methodologies and visual representations of key signaling cascades.

Introduction to this compound and Muscarinic Receptors

This compound is a natural alkaloid and an epimer of (+)-pilocarpine.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are found throughout the central and peripheral nervous systems.[2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling mechanisms.[2] M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[3] Pilocarpine is known to activate all five muscarinic receptor subtypes.[3]

Binding Affinity of this compound at Muscarinic Receptor Subtypes

Table 1: Binding Affinity of Pilocarpine and Estimated Binding Affinity of this compound at Muscarinic Receptors

| Receptor Subtype | Ligand | Radioligand | Tissue/Cell Line | Ki (nM) | Estimated Ki for this compound (nM) | Reference |

| M3 | Pilocarpine | [3H]-NMS | Dog Atria | 2200 (Low affinity) | ~22000 | [4] |

Note: The Ki value for pilocarpine at the M3 receptor is noted as low affinity. Further comprehensive studies are required to determine the precise Ki values for this compound at all five muscarinic receptor subtypes.

Functional Activity of this compound at Muscarinic Receptors

Similar to binding affinity, direct and complete functional activity data (EC50) for this compound across all muscarinic subtypes are scarce. The functional activity of pilocarpine has been characterized for some receptor subtypes, demonstrating its role as a partial agonist.[5] The following table presents known functional activity data for pilocarpine.

Table 2: Functional Activity of Pilocarpine at Muscarinic Receptors

| Receptor Subtype | Assay | Response Measured | Emax (% of Carbachol) | EC50 (µM) | Reference |

| M1/M3 | Phosphoinositide (PI) turnover | PI hydrolysis | 35% | 18 | [5] |

| M2 | low-Km GTPase | GTPase activity | 50% | 4.5 | [5] |

Note: Pilocarpine has been identified as a selective agonist for M1 and M3 subtypes.[6] The functional activity of this compound is presumed to be lower than that of pilocarpine, but specific EC50 values are yet to be determined.

Signaling Pathways Modulated by this compound

Based on its action as a muscarinic agonist, this compound is expected to activate the canonical signaling pathways associated with the different muscarinic receptor subtypes.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by an agonist like this compound leads to the activation of the Gq/11 protein. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gi/o Signaling Pathway (M2, M4 Receptors)

Upon binding of this compound to M2 and M4 receptors, the inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Biased Agonism at the M3 Receptor

Recent studies on pilocarpine have revealed a phenomenon known as biased agonism at the M3 receptor.[3] In this scenario, pilocarpine preferentially activates the β-arrestin pathway, leading to the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), while having a lesser effect on the canonical Gq/11-mediated PIP2 hydrolysis.[3] It is plausible that this compound may also exhibit similar biased agonism.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors (M1, M3, M5) by detecting changes in intracellular calcium levels.[7]

-

Materials:

-

Cells stably expressing the M1, M3, or M5 receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound).

-

Fluorescence plate reader.

-

-

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Prepare serial dilutions of the test compound.

-

Measure baseline fluorescence in the plate reader.

-

Add the test compound to the wells and immediately begin kinetic fluorescence reading.

-

Determine the peak fluorescence response for each concentration.

-

Plot the response against the log concentration of the agonist to determine the EC50 value.[7]

-

cAMP Accumulation Assay

This functional assay is used to measure the inhibitory effect of agonists on Gi/o-coupled receptors (M2, M4) by quantifying changes in intracellular cAMP levels.[7]

-

Materials:

-

Cells stably expressing the M2 or M4 receptor subtype.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF-based).

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with forskolin to stimulate cAMP production.

-

Add serial dilutions of the test compound.

-

Incubate to allow for receptor-mediated inhibition of adenylyl cyclase.

-

Lyse the cells and measure cAMP levels using the detection kit.

-

Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the EC50 value.[7]

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a robust measure of Gq/11-coupled receptor activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.[7]

-

Materials:

-

Cells expressing the M1, M3, or M5 receptor subtype.

-

Test compound (this compound).

-

Lithium chloride (LiCl) to inhibit IP1 degradation.

-

IP1 detection kit (e.g., HTRF-based).

-

-

Procedure:

-

Seed cells in an appropriate assay plate.

-

Stimulate the cells with the test compound in the presence of LiCl.

-

Lyse the cells and detect IP1 levels using a competitive immunoassay.

-

Generate concentration-response curves to determine the EC50 of the agonist.[7]

-

Conclusion

This compound acts as a muscarinic agonist, with an expected lower affinity and potency compared to its stereoisomer, pilocarpine. It is presumed to activate the canonical Gq/11 and Gi/o signaling pathways associated with the respective muscarinic receptor subtypes. Furthermore, the potential for biased agonism, as observed with pilocarpine, suggests a more complex signaling profile that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel muscarinic ligands. Further research is essential to fully elucidate the quantitative pharmacology and therapeutic potential of this compound.

References

- 1. Isopilocarpine binding to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

(+)-Isopilocarpine: A Technical Guide to its Binding Affinity and Functional Potency at M1, M2, and M3 Muscarinic Receptor Subtypes

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the interaction between (+)-Isopilocarpine and the M1, M2, and M3 muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. This compound is a stereoisomer of pilocarpine, a well-known muscarinic agonist used in the treatment of glaucoma and xerostomia. Understanding the specific binding and functional characteristics of isopilocarpine at individual receptor subtypes is critical for elucidating its pharmacological profile and potential therapeutic applications. This guide summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the complex signaling pathways involved.

Quantitative Functional Potency Data

While classical binding affinity data (Kᵢ) for this compound at individual muscarinic receptor subtypes are not extensively reported, recent functional assays provide valuable insights into its potency and efficacy. The following data were obtained using a mini-G nano-BRET assay, which measures the recruitment of specific G proteins to the receptor upon agonist stimulation.

| Receptor Subtype | Ligand | pEC₅₀ (mean ± SEM) | Eₘₐₓ (% of Acetylcholine, mean ± SEM) | Cell Line | Assay Type |

| M₁ | This compound | 5.3 ± 0.1 | 82 ± 7 | HEK293T | mini-G protein (Gαq) nano-BRET |

| M₂ | This compound | < 5 | Not Determined | HEK293T | mini-G protein (Gαi) nano-BRET |

| M₃ | This compound | 5.2 ± 0.1 | 54 ± 4 | HEK293T | mini-G protein (Gαq) nano-BRET |

Data sourced from Lang et al., 2023.

An earlier study using bovine ciliary muscle tissue, which contains a mixture of muscarinic receptor subtypes, determined that the binding affinity of isopilocarpine was approximately one-tenth that of pilocarpine.[1]

Muscarinic Receptor Signaling Pathways

The M1, M2, and M3 receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

M1 and M3 Receptor Signaling Cascade (Gq Pathway)

M1 and M3 receptors primarily couple to the Gq/11 family of G proteins.[2] Agonist binding triggers a conformational change in the receptor, activating Gq. The Gαq subunit then stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream targets and a variety of cellular responses.

References

The Pharmacological Profile of (+)-Isopilocarpine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopilocarpine is a natural alkaloid, an epimer of the well-known muscarinic agonist pilocarpine. As a cholinergic agent, it interacts with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are critical mediators of parasympathetic nervous system function and are implicated in a variety of physiological processes and disease states. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, summarizing its receptor binding affinity, functional activity across all five muscarinic receptor subtypes (M1-M5), and the associated signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound hydrochloride is a chemical compound belonging to the class of alkaloids, derived from plants of the Pilocarpus genus.[1] It is the hydrochloride salt of this compound. Structurally, it is an epimer of pilocarpine, a widely used muscarinic agonist in the treatment of glaucoma and xerostomia. This compound is also a muscarinic agonist, stimulating acetylcholine receptors of the muscarinic type.[1][2] Its pharmacological activity makes it a compound of interest in therapeutic areas targeting the cholinergic system, particularly in ophthalmology for conditions like glaucoma, where it aids in reducing intraocular pressure by enhancing aqueous humor outflow.[1]

This document serves as an in-depth technical resource, consolidating the current knowledge on the pharmacological characteristics of this compound hydrochloride. It is intended to provide researchers and drug development professionals with the detailed information necessary to understand its mechanism of action and to guide future research and development efforts.

Receptor Binding and Functional Activity

This compound hydrochloride acts as an agonist at muscarinic acetylcholine receptors. Its interaction with these receptors has been characterized through various in vitro assays to determine its binding affinity and functional potency and efficacy.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor Source | Relative Binding Affinity | Reference |

| This compound | Bovine Ciliary Muscle Muscarinic Receptors | ~1/10th of Pilocarpine | [3] |

Functional Activity

The functional activity of this compound has been recently characterized across all five human muscarinic receptor subtypes using a mini-G nano-BRET assay. This assay measures the activation of G proteins, a key step in muscarinic receptor signaling. The results, including potency (pEC50) and efficacy (Emax) relative to the endogenous agonist acetylcholine (ACh), are summarized in the table below.

Table 2: Functional Activity of this compound at Human Muscarinic Receptors (M1-M5)

| Receptor Subtype | pEC50 | Emax (% of Acetylcholine) | Reference |

| M1 | 5.3 ± 0.1 | 75 ± 6 | [4] |

| M2 | < 5 | 19 ± 2 | [4] |

| M3 | 5.1 ± 0.1 | 79 ± 7 | [4] |

| M4 | < 5 | 30 ± 3 | [4] |

| M5 | 5.2 ± 0.1 | 54 ± 4 | [4] |

These data indicate that this compound acts as a partial agonist at M1, M3, and M5 receptors with moderate potency. Its activity at M2 and M4 receptors is considerably lower.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades depending on the receptor subtype.

-

M1, M3, and M5 Receptors: These receptors preferentially couple to G proteins of the Gq/11 family. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a variety of cellular responses, including smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These receptors primarily couple to G proteins of the Gi/o family. Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors, resulting in physiological effects such as a decrease in heart rate.

The following diagrams illustrate the primary signaling pathways activated by this compound hydrochloride upon binding to muscarinic receptors.

References

An In-depth Technical Guide on the Solubility of (+)-Isopilocarpine in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Isopilocarpine, a diastereomer of pilocarpine (B147212), in various solvents commonly used in research and pharmaceutical development. Understanding the solubility of this compound is critical for its formulation, delivery, and analytical characterization. This document compiles available solubility data, details experimental protocols for solubility determination, and presents relevant workflows in a clear, visual format.

Core Data Presentation: Solubility of this compound and Related Compounds

Table 1: Qualitative and Limited Quantitative Solubility of this compound and its Hydrochloride Salt

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| This compound Hydrochloride | Water | Not Specified | Slightly Soluble (Sonication may be required) | [1] |

| This compound Hydrochloride | Methanol | Not Specified | Slightly Soluble | [1] |

| Isopilocarpine | Acetonitrile | Not Specified | Soluble | [2] |

Table 2: Solubility of Pilocarpine and its Salts (for reference)

| Compound | Solvent | Temperature (°C) | Solubility Description | Citation |

| Pilocarpine | Water | Not Specified | Soluble | [3] |

| Pilocarpine | Ethanol | Not Specified | Freely Soluble | [3] |

| Pilocarpine | Chloroform | Not Specified | Soluble | [3] |

| Pilocarpine | Diethyl Ether | Not Specified | Sparingly Soluble | [3] |

| Pilocarpine | Benzene | Not Specified | Sparingly Soluble | [3] |

| Pilocarpine | Petroleum Ether | Not Specified | Almost Insoluble | [3] |

| Pilocarpine Hydrochloride | Water | Not Specified | Freely Soluble | [4] |

| Pilocarpine Hydrochloride | Methanol | Not Specified | Freely Soluble | [4] |

| Pilocarpine Hydrochloride | Ethanol (95%) | Not Specified | Freely Soluble | [4] |

| Pilocarpine Hydrochloride | Acetic Acid (100) | Not Specified | Very Soluble | [4] |

| Pilocarpine Hydrochloride | Acetic Anhydride | Not Specified | Soluble | [4] |

| Pilocarpine Hydrochloride | Diethyl Ether | Not Specified | Practically Insoluble | [4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. The following section outlines a standard experimental protocol for determining the thermodynamic solubility of a compound like this compound, commonly known as the shake-flask method.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining equilibrium solubility.

1. Preparation of Saturated Solution:

-

An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

The container is then placed in a constant temperature environment, typically a shaker bath or incubator, and agitated for a defined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

2. Phase Separation:

-

After the equilibration period, the undissolved solid must be separated from the saturated solution. This is a critical step and is usually achieved by centrifugation at a controlled temperature, followed by filtration through a fine, non-reactive filter (e.g., a 0.22 µm PTFE syringe filter). Care must be taken to avoid any temperature fluctuations during this process, as this could alter the solubility.

3. Quantification:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

-

HPLC Method Development: A suitable HPLC method must be developed and validated to accurately quantify this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength (e.g., 215 nm). The method should be able to separate this compound from any potential impurities or degradation products.[5]

-

-

A calibration curve is constructed using standard solutions of known this compound concentrations to ensure accurate quantification of the analyte in the saturated solution.

4. Data Analysis and Reporting:

-

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, µg/mL, or molarity (mol/L), at the specified temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for determining thermodynamic solubility.

Logical Relationship in Solubility Studies

This diagram outlines the logical progression from initial qualitative assessments to precise quantitative determination in solubility studies.

Caption: Logical flow of a comprehensive solubility study.

References

- 1. usbio.net [usbio.net]

- 2. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by UV spectrophotometry-polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Pathways of (+)-Isopilocarpine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isopilocarpine, a stereoisomer of the muscarinic receptor agonist pilocarpine (B147212), is a critical compound to monitor in pharmaceutical formulations. Its presence, primarily as a degradation product of pilocarpine, can impact the efficacy and safety of ophthalmic solutions. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, kinetics, and the analytical methodologies required for its accurate quantification. Understanding these factors is paramount for the development of stable pilocarpine-based drug products and for ensuring their quality throughout their shelf life.

Introduction

Pilocarpine is a well-established therapeutic agent, particularly in the treatment of glaucoma and dry mouth. However, it is susceptible to degradation, leading to the formation of its less active epimer, this compound, and the inactive hydrolysis products, pilocarpic acid and isopilocarpic acid. The epimerization of pilocarpine to isopilocarpine is a reversible reaction, with the equilibrium favoring isopilocarpine.[1] Consequently, the stability of isopilocarpine itself is a key consideration in the overall stability profile of pilocarpine-containing pharmaceuticals. This guide will delve into the factors influencing the stability of this compound and the pathways through which it degrades.

Degradation Pathways

The degradation of this compound is primarily governed by two key chemical reactions: epimerization and hydrolysis. These pathways are significantly influenced by environmental factors, most notably pH and temperature.

Epimerization

Epimerization is the reversible conversion of this compound back to its diastereomer, (+)-pilocarpine. This reaction proceeds through the formation of a carbanion intermediate, stabilized by resonance with an enolate hybrid. While the equilibrium of this reaction favors the formation of isopilocarpine from pilocarpine, the reverse reaction is also a critical component of the overall degradation kinetics.[1] Studies on temperature-stressed solutions have indicated the reversibility of this epimerization process.[2]

Hydrolysis

Hydrolysis of the lactone ring in this compound leads to the formation of the inactive degradation product, isopilocarpic acid. This reaction is a major pathway for the loss of the active pharmaceutical ingredient and its epimer. The rate of hydrolysis is highly dependent on the pH of the solution.

Photodegradation

The susceptibility of this compound to light exposure is another critical stability consideration. Photodegradation can lead to the formation of various degradation products through complex reaction mechanisms, including isomerization and oxidation. The specific photolytic degradation pathway for isopilocarpine is not as extensively documented as its hydrolytic and epimerization pathways, highlighting an area for further research.

The following diagram illustrates the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Factors Affecting Stability

The stability of this compound is intricately linked to several environmental and formulation-specific factors.

pH

The pH of the formulation is arguably the most critical factor influencing the degradation of this compound. Pilocarpine, and by extension isopilocarpine, exhibits maximum stability in acidic conditions, typically at a pH of less than 4 to 5.[2] As the pH increases, the rates of both epimerization and hydrolysis accelerate significantly.

Temperature

Elevated temperatures increase the rate of all degradation reactions. The relative importance of epimerization compared to hydrolysis has been shown to increase with a rise in temperature. For pilocarpine, the contribution of epimerization to the overall degradation increased from 12% at 18°C to 20% at 66°C.[3] This temperature dependence underscores the importance of controlled storage conditions.

Light

Exposure to light, particularly UV radiation, can induce photodegradation. The extent of degradation is dependent on the intensity and wavelength of the light source, as well as the duration of exposure. To mitigate this, formulations containing pilocarpine and its isomers are often packaged in light-resistant containers.

Quantitative Stability Data

While much of the literature focuses on the degradation of pilocarpine, some studies provide insights into the stability of isopilocarpine. It has been observed that isopilocarpine possesses a similar stability profile to its diastereoisomer, pilocarpine.[3] The following table summarizes the levels of isopilocarpine and its hydrolysis product found in commercial ophthalmic solutions, indicating the extent of degradation under typical storage conditions.

| Formulation Type | This compound Content | Isopilocarpic Acid Content | Reference |

| Ophthalmic Solutions | 0.4% - 1.9% | 2.2% - 6.3% (as total pilocarpic acids) | [4] |

Experimental Protocols for Stability and Degradation Analysis

Forced degradation studies are essential for elucidating degradation pathways and for the development and validation of stability-indicating analytical methods.

Forced Degradation Study Protocol

A typical forced degradation study for this compound would involve subjecting a solution of the compound to various stress conditions.

-

Sample Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent, such as water or a buffer corresponding to the formulation's pH.

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60-80°C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) at room temperature or under gentle heating. Samples are taken at intervals, neutralized, and analyzed.

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature. Samples are analyzed at different time points.

-

Thermal Degradation: The drug solution is heated at a high temperature (e.g., 70-80°C) in a controlled environment. Solid drug substance can also be subjected to dry heat.

-

Photostability Testing: The drug solution (and solid substance) is exposed to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark.

The following diagram outlines a general workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the simultaneous quantification of this compound, pilocarpine, and their degradation products.

-

Chromatographic System: A typical system consists of a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase C18 or a cyano (CN) bonded phase column is commonly used. For instance, a Spherisorb-CN column has been shown to provide good resolution.[5]

-

Mobile Phase: An acidic mobile phase is generally employed to ensure good peak shape and resolution. An example mobile phase is an aqueous solution of 0.1% (v/v) triethylamine (B128534) adjusted to pH 2.5.[5] Another approach uses a mixture of a phosphate (B84403) buffer (pH 6) and isopropanol.[6]

-

Detection: UV detection at a wavelength of 216-220 nm is typically used.[5][7]

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

The following table provides an example of a validated HPLC method for the analysis of pilocarpine and its degradation products.

| Parameter | Condition | Reference |

| Column | Spherisorb-CN bonded phase | [5] |

| Mobile Phase | 0.1% (v/v) Triethylamine in water, pH 2.5 | [5] |

| Flow Rate | Not specified, but elution within 15 min | [4] |

| Temperature | 25°C | [5] |

| Detection | UV at 220 nm | [5] |

| Resolution | Pilocarpic-isopilocarpic acids: 9; Isopilocarpine-pilocarpine: 1.8 | [5] |

Conclusion

The stability of this compound is a critical parameter in the development and quality control of pilocarpine-containing pharmaceutical products. Its degradation is primarily driven by epimerization and hydrolysis, with pH and temperature being the most influential factors. Acidic formulations and controlled storage temperatures are key to minimizing degradation. Photodegradation also poses a risk, necessitating the use of light-protective packaging. The use of validated, stability-indicating HPLC methods is essential for the accurate monitoring of this compound and its degradation products, ensuring the safety and efficacy of these important medicines. Further research into the photodegradation pathway of this compound would provide a more complete understanding of its stability profile.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]

- 7. pharmtech.com [pharmtech.com]

The In Vivo Transformation of Pilocarpine to its Epimer, (+)-Isopilocarpine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine (B147212), a parasympathomimetic alkaloid, is a widely utilized therapeutic agent, particularly in the management of glaucoma and xerostomia. In vivo, pilocarpine undergoes metabolic transformation, including epimerization to its diastereomer, (+)-isopilocarpine. This conversion is of significant interest to researchers and drug development professionals as isopilocarpine exhibits considerably lower pharmacological activity than the parent compound. Understanding the mechanisms, kinetics, and analytical methodologies for quantifying this transformation is crucial for a comprehensive evaluation of pilocarpine's pharmacokinetics and pharmacodynamics. This technical guide provides an in-depth overview of the in vivo metabolism of pilocarpine to isopilocarpine, summarizing key quantitative data, detailing experimental protocols for their simultaneous analysis, and illustrating the metabolic and analytical workflows.

Introduction

Pilocarpine is a cholinergic agonist that primarily stimulates muscarinic receptors. Its therapeutic effects are largely attributed to the (+)-pilocarpine enantiomer. However, upon administration, pilocarpine is known to convert to its less active epimer, this compound. This epimerization process, which can also occur during storage, represents a critical pathway for the inactivation of the drug.[1] The in vivo conversion of pilocarpine to isopilocarpine has been observed in various biological matrices, including rabbit aqueous humor, cornea, and iris-ciliary body, as well as in human plasma and urine.[2] This guide delves into the current understanding of this metabolic transformation.

In Vivo Metabolism of Pilocarpine

The metabolic fate of pilocarpine in vivo is multifaceted, involving hydrolysis and oxidation in addition to epimerization. The primary metabolic pathways include:

-